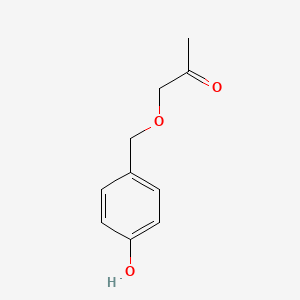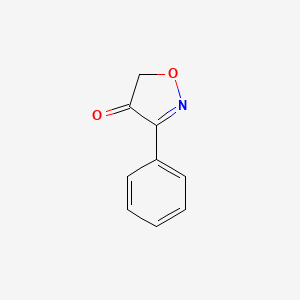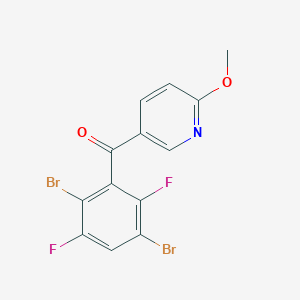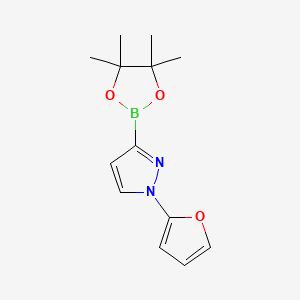
6-(Trifluoromethyl)pyrimidine-4-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)pyrimidine-4-sulfinic acid is a compound that features a trifluoromethyl group attached to a pyrimidine ring. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrimidine-4-sulfinic acid can be achieved through several methods. One common approach involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride . These building blocks undergo cyclocondensation reactions to form the desired pyrimidine ring structure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclocondensation reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)pyrimidine-4-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and substituted pyrimidine derivatives .
Applications De Recherche Scientifique
6-(Trifluoromethyl)pyrimidine-4-sulfinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)pyrimidine-4-sulfinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-containing pyrimidines and sulfinic acids. Examples include 6-(Trifluoromethyl)pyrimidine-4-sulfonic acid and 6-(Trifluoromethyl)pyrimidine-4-thiol .
Uniqueness
The uniqueness of 6-(Trifluoromethyl)pyrimidine-4-sulfinic acid lies in its specific combination of the trifluoromethyl group and the sulfinic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H3F3N2O2S |
|---|---|
Poids moléculaire |
212.15 g/mol |
Nom IUPAC |
6-(trifluoromethyl)pyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C5H3F3N2O2S/c6-5(7,8)3-1-4(13(11)12)10-2-9-3/h1-2H,(H,11,12) |
Clé InChI |
FIHXUXRJCIVXOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN=C1S(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



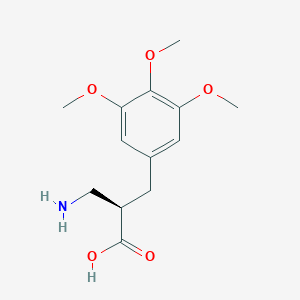
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
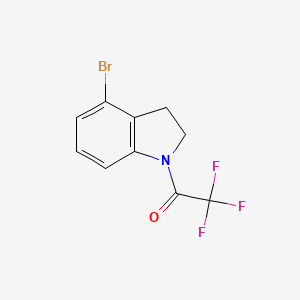
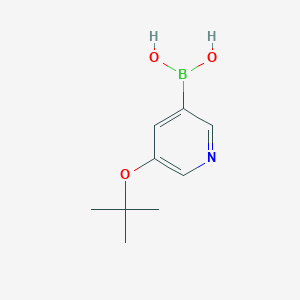
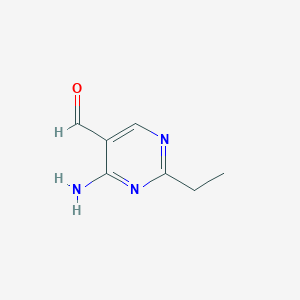
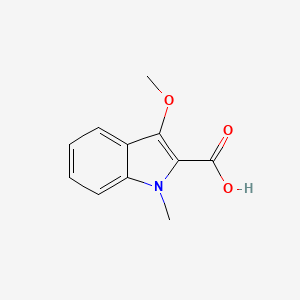
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
